molecular formula C11H8N2O3 B1597853 4-(Pyrimidin-2-yloxy)benzoic acid CAS No. 855423-33-5

4-(Pyrimidin-2-yloxy)benzoic acid

Cat. No. B1597853
CAS RN: 855423-33-5
M. Wt: 216.19 g/mol
InChI Key: UCMUIXMNKTUUEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest in medicinal chemistry due to their wide range of pharmacological activities . A variety of methods have been developed for the synthesis of pyrimidine derivatives, including oxidative annulation involving anilines, aryl ketones, and DMSO , and a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The molecular structure of “4-(Pyrimidin-2-yloxy)benzoic acid” can be represented by the InChI code 1S/C11H8N2O3/c14-11(15)9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7H,(H,14,15) .


Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .


Physical And Chemical Properties Analysis

“4-(Pyrimidin-2-yloxy)benzoic acid” is a solid at room temperature . It has a molecular weight of 200.2 .

Scientific Research Applications

Degradation and Environmental Impact

  • Degradation by Amycolatopsis sp. M3-1 : A study found that Amycolatopsis sp. M3-1, a soil bacterium, can degrade ZJ0273, a herbicide containing a derivative of 4-(Pyrimidin-2-yloxy)benzoic acid, highlighting its potential for bioremediation (Cai et al., 2012).
  • Soil Metabolism of Herbicide ZJ0273 : Another research identified the degradation intermediates and pathways of ZJ0273 in aerobic soils, suggesting environmental behavior and fate of this compound (Haiyan et al., 2010).

Synthesis and Chemical Properties

  • Synthesis of Substituted 2-(Pyrimidin-2-yl)benzoic Acids : A novel synthesis method for 2-(pyrimidin-2-yl)benzoic acids, which may include derivatives like 4-(Pyrimidin-2-yloxy)benzoic acid, has been developed, expanding the chemical toolkit for creating related compounds (Hordiyenko et al., 2020).

Applications in Drug Synthesis

  • Synthesis of Orexin Filorexant Fragment : Research on the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a fragment of the drug Orexin Filorexant, indicates its significance in pharmacological developments (Liu et al., 2020).

Analytical and Sensory Applications

  • Luminescent Sensing : A study on a Tb coordination polymer using 4-(pyrimidin-5-yl)benzoic acid demonstrates the potential of such compounds in developing luminescent sensors for detecting pollutants (Chen et al., 2016).

properties

IUPAC Name

4-pyrimidin-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-10(15)8-2-4-9(5-3-8)16-11-12-6-1-7-13-11/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMUIXMNKTUUEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377023
Record name 4-(Pyrimidin-2-yloxy)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

855423-33-5
Record name 4-(Pyrimidin-2-yloxy)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 855423-33-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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